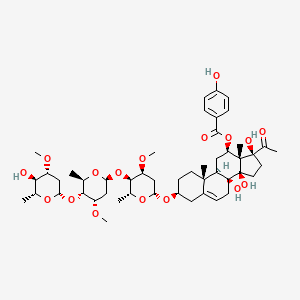
Tris(2-maleimidoethyl)amine
Descripción general
Descripción
Tris(2-maleimidoethyl)amine is an organic compound characterized by the presence of three maleimide groups attached to an amine core. This trifunctional molecule is widely used in various chemical and biological applications due to its ability to form stable covalent bonds with sulfhydryl groups. It is typically a white to pale yellow crystalline solid with high solubility in both water and organic solvents .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Tris(2-maleimidoethyl)amine is commonly synthesized through the reaction of maleimide with ethylenediamine. The process involves the following steps:
Reaction of Maleimide with Ethylenediamine: Maleimide is reacted with ethylenediamine under controlled conditions to form this compound. The reaction is typically carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature[][2].
Purification: The resulting product is purified through recrystallization or chromatography to obtain high-purity this compound.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and purification systems enhances the efficiency and scalability of the production process[2][2].
Análisis De Reacciones Químicas
Types of Reactions: Tris(2-maleimidoethyl)amine primarily undergoes reactions involving its maleimide groups. These reactions include:
Addition Reactions: The maleimide groups react with sulfhydryl groups (-SH) to form stable thioether linkages.
Substitution Reactions: The maleimide groups can also participate in substitution reactions with nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions:
Sulfhydryl Reagents: Common sulfhydryl-containing reagents include cysteine, glutathione, and thiol-containing peptides.
Reaction Conditions: The reactions are typically carried out at a pH of 6.5-7.5, with the reaction completing in 2 hours at room temperature or 4 hours at 4°C.
Major Products:
Aplicaciones Científicas De Investigación
Tris(2-maleimidoethyl)amine has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of Tris(2-maleimidoethyl)amine involves the formation of covalent bonds with sulfhydryl groups. The maleimide groups react with sulfhydryl groups to form stable thioether linkages. This reaction is highly specific and efficient, making this compound an ideal crosslinker for various applications . The molecular targets include cysteine residues in proteins and peptides, which are crucial for the formation of stable conjugates .
Comparación Con Compuestos Similares
Bismaleimidohexane (BMH): Bismaleimidohexane is another crosslinker containing two maleimide groups.
N,N’-Ethylenebis(maleimide): This compound contains two maleimide groups linked by an ethylene bridge.
Uniqueness of Tris(2-maleimidoethyl)amine: this compound is unique due to its trifunctional structure, which allows for the formation of three-way conjugates and complex macromolecular architectures. This property makes it highly versatile and valuable in various scientific and industrial applications .
Propiedades
IUPAC Name |
1-[2-[bis[2-(2,5-dioxopyrrol-1-yl)ethyl]amino]ethyl]pyrrole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O6/c23-13-1-2-14(24)20(13)10-7-19(8-11-21-15(25)3-4-16(21)26)9-12-22-17(27)5-6-18(22)28/h1-6H,7-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHEOHCIKAJUSJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCN(CCN2C(=O)C=CC2=O)CCN3C(=O)C=CC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-tert-butylphenoxy)-1-[4-(2-piperidin-1-ylethyl)piperazin-1-yl]ethanone](/img/new.no-structure.jpg)
![4-(4-Methylbenzoyl)-1-oxa-4-azaspiro[4.5]decane](/img/structure/B1180637.png)


![4-[(4-Chlorophenyl)acetyl]-2-methylmorpholine](/img/structure/B1180646.png)

